Ethyl 4-bromo-2-ethylbutanoate is a chemical compound with significant relevance in organic synthesis and pharmaceutical applications. It is classified as an ester, specifically a carboxylate derivative, characterized by the presence of a bromine atom at the fourth carbon of the butanoate chain. The compound is recognized for its utility in various chemical reactions and as an intermediate in the synthesis of more complex organic molecules.
Ethyl 4-bromo-2-ethylbutanoate falls under the category of alkyl esters. Its systematic name reflects its structural features, which include a bromo substituent and an ethyl group attached to the butanoate backbone. The compound's Chemical Abstracts Service (CAS) number is 2969-81-5, and it is also referred to by several synonyms, including ethyl 4-bromobutanoate and ethyl gamma-bromobutyrate .
The synthesis of ethyl 4-bromo-2-ethylbutanoate can be achieved through several methods, with one prominent approach involving the reaction of gamma-butyrolactone with hydrogen bromide in the presence of ethanol. This process typically includes:
The reaction conditions can significantly influence yield and purity. For instance, maintaining optimal temperature and molar ratios during the introduction of hydrogen bromide is crucial for maximizing product formation. Typical yields reported range from 77% to over 93% depending on specific conditions employed during synthesis .
Ethyl 4-bromo-2-ethylbutanoate has a molecular formula of C6H11BrO2, with a molecular weight of 195.05 g/mol. The structure features:
The molecular structure can be represented as follows:
Key physical properties include:
Ethyl 4-bromo-2-ethylbutanoate participates in various chemical reactions typical for esters, including:
In synthetic applications, this compound can serve as a precursor for more complex molecules through reactions such as nucleophilic acyl substitution or coupling reactions with amines or other nucleophiles .
The mechanism of action for ethyl 4-bromo-2-ethylbutanoate involves its role as an electrophile in nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom bonded to bromine, leading to various products depending on the nature of the nucleophile used.
For example, when reacted with amines, this compound can yield amides or other substituted products that are valuable in pharmaceutical chemistry .
Ethyl 4-bromo-2-ethylbutanoate exhibits typical ester reactivity:
Relevant analytical techniques such as gas chromatography may be employed to assess purity and yield during synthesis processes .
Ethyl 4-bromo-2-ethylbutanoate finds applications primarily in:
Its versatility makes it an essential compound within organic chemistry laboratories for research and development purposes .
The ring-opening of γ-butyrolactone derivatives serves as a foundational approach for synthesizing ethyl 4-bromo-2-ethylbutanoate. This method leverages the inherent strain in the lactone ring, facilitating nucleophilic attack by bromide ions under catalytic conditions. As demonstrated in recent patent literature, γ-butyrolactone reacts with in situ-generated hydrogen bromide in ethanol media, where the lactone carbonyl undergoes nucleophilic addition to yield the linear bromoester [1] [2]. Critical to this transformation is the simultaneous esterification and bromination, which avoids isolating unstable intermediates like 4-bromobutyric acid.
Catalyst selection profoundly influences reaction efficiency and selectivity. Lewis acid catalysts (e.g., ZnCl₂) enable ring opening at 80–90°C, while Brønsted acid catalysts (e.g., p-toluenesulfonic acid) require higher temperatures (110–120°C) but mitigate dihalogenation side reactions. The table below compares catalytic performance:
Table 1: Catalytic Ring-Opening Efficiency for Ethyl 4-Bromo-2-Ethylbutanoate Synthesis
Catalyst | Temp (°C) | Reaction Time (h) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
ZnCl₂ | 80–90 | 4 | 78 | 8 |
AlCl₃ | 85 | 3.5 | 82 | 10 |
PTSA | 110–120 | 6 | 75 | 5 |
None | 120 | 8 | 65 | 18 |
PTSA: p-toluenesulfonic acid. Byproducts include dihalogenated species and unopened lactone. Data adapted from [2] [7].
Notably, water removal during reaction (e.g., molecular sieves) shifts equilibrium toward ester formation, enhancing yields to >85% [2].
Bromination methodologies significantly impact the sustainability and selectivity of ethyl 4-bromo-2-ethylbutanoate synthesis. Gaseous hydrogen bromide (HBr), introduced directly into γ-butyrolactone/ethanol mixtures, enables a one-pot ring-opening/esterification process. This approach eliminates standalone HBr generators, reducing equipment costs and operational hazards [1] [2]. Reaction stoichiometry requires careful control—typically 1.2–1.5 equivalents of HBr—to prevent dihalogenation while ensuring complete lactone conversion [4].
Solid bromine sources like phosphorus tribromide (PBr₃) offer handling advantages but require stoichiometric alcohol scavengers (e.g., pyridine) to suppress ether byproducts. Comparative studies reveal that HBr gas delivers superior regioselectivity (98% mono-bromination) versus PBr₃ (85–90%) due to milder electrophilic character [8]. The table below quantifies these differences:
Table 2: Bromination Source Efficiency in Ethyl 4-Bromo-2-Ethylbutanoate Synthesis
Bromination Source | Equivalents | Reaction Time (h) | Mono-Brominated Yield (%) | Dihalogenation Byproducts (%) |
---|---|---|---|---|
HBr (gas) | 1.2 | 6–8 | 90 | 2 |
PBr₃ | 1.0 | 2 | 85 | 8 |
NaBr/H₂SO₄ | 1.5 | 12 | 75 | 5 |
NBS | 1.2 | 4 | 80 | 6 |
NBS: N-bromosuccinimide. Data sourced from [2] [8].
Solid-phase systems (e.g., NaBr/H₂SO₄) generate HBr in situ but prolong reaction times due to mass transfer limitations in multiphasic systems [1].
Solvent polarity dictates nucleophilicity, intermediate stability, and reaction kinetics in ethyl 4-bromo-2-ethylbutanoate synthesis. Anhydrous ethanol serves dual roles: as the esterifying agent and solvent, enabling proton transfer during ring opening. This bifunctionality streamlines purification, as excess ethanol evaporates post-reaction [1] [4]. However, high ethanol concentrations (>95 vol%) promote etherification (e.g., diethyl ether formation), reducing yields by 10–15% [7].
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance bromide nucleophilicity via desolvation, accelerating ring opening by 30–50% relative to ethanol. Nevertheless, they necessitate additional esterification catalysts (e.g., DCC) and complicate purification due to high boiling points [8]. Mixed solvent systems (e.g., ethanol:acetonitrile 3:1) balance these trade-offs, achieving 88% yield with minimized side products [7].
Table 3: Solvent Impact on Ethyl 4-Bromo-2-Ethylbutanoate Synthesis
Solvent System | Dielectric Constant (ε) | Reaction Rate (k, min⁻¹) | Yield (%) | Key Byproducts |
---|---|---|---|---|
Anhydrous Ethanol | 24.3 | 0.012 | 85 | Diethyl ether |
DMF | 38.3 | 0.025 | 78 | Dimethylamide derivatives |
Acetonitrile | 37.5 | 0.022 | 80 | None |
Ethanol:ACN (3:1) | 30.1 | 0.018 | 88 | Trace ethers |
Data compiled from [4] [7] [8].
Dihalogenation emerges as a primary side reaction during bromination, occurring when excess brominating agents attack the initially formed ethyl 4-bromo-2-ethylbutanoate. Stoichiometric precision is critical: HBr exceeding 1.5 equivalents promotes α,γ-dibromination, particularly at elevated temperatures (>90°C) [5]. Kinetic studies reveal that bromide concentration ([Br⁻]) impacts dihalogenation more profoundly than temperature, with second-order rate constants (k₂) of 0.18 M⁻¹s⁻¹ for monobromination versus 0.32 M⁻¹s⁻¹ for dibromination [5].
Strategies to suppress over-bromination include:
Optimized conditions (1.25 eq HBr, 70°C, 6 h) achieve monobrominated yields of 92% with dihalogenation byproducts constrained to 2.5% [5].
Scalability of ethyl 4-bromo-2-ethylbutanoate synthesis faces distinct hurdles in batch versus continuous flow configurations. Batch reactors facilitate high-volume production (5–50 kg runs) but suffer from thermal gradients during exothermic HBr addition, causing localized dihalogenation [2]. Cooling limitations extend cycle times by 30–40% for large batches (>20 L) [7].
Continuous flow systems resolve thermal issues via enhanced heat transfer (Φ = 500–1000 W/m²K) and precise residence time control (2–5 min). However, HBr gas handling introduces complexities: two-phase gas-liquid flow demands specialized mixers (e.g., ultrasonic or static), and precipitation of salts risks clogging microchannels [7]. Recent innovations employ tube-in-tube reactors where semipermeable membranes enable controlled HBr diffusion, improving yields to 90% at pilot scale (1 kg/day) [7].
Table 4: Scalability Performance of Batch vs. Flow Systems
Reactor Type | Scale | Temp Control | HBr Utilization (%) | Yield (%) | Throughput (kg/day) |
---|---|---|---|---|---|
Batch (Agitated) | 20 L | Moderate | 70 | 78 | 5.8 |
Batch (Jacketed) | 50 L | Good | 75 | 82 | 12.1 |
Continuous Flow (PFR) | 1 kg/day | Excellent | 92 | 90 | 24.0 |
Tube-in-Tube Flow | 5 kg/day | Excellent | 95 | 92 | 120.0 |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: